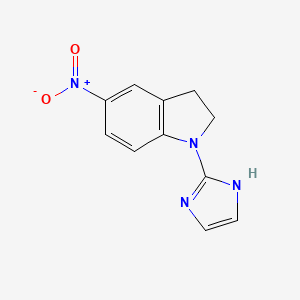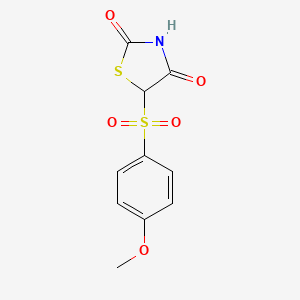
7-Bromo-1,8-naphthyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,8-naphthyridin-2-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and green chemistry principles to ensure eco-friendly and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridines.
Applications De Recherche Scientifique
7-Bromo-1,8-naphthyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Bromo-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in its anti-tuberculosis activity, the compound targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis . This interaction inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to the bactericidal effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,8-naphthyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-1,8-naphthyridine: Lacks the amino group, which may influence its solubility and interaction with biological targets.
2-Amino-5,7-dimethyl-1,8-naphthyridine: Contains additional methyl groups, which can alter its chemical properties and biological activity.
Uniqueness
7-Bromo-1,8-naphthyridin-2-amine is unique due to the presence of both the amino and bromine functional groups. This combination allows for a wide range of chemical modifications and enhances its potential biological activities. The bromine atom, in particular, can be easily substituted, making it a versatile intermediate for the synthesis of various derivatives.
Propriétés
Formule moléculaire |
C8H6BrN3 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
7-bromo-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12) |
Clé InChI |
OQYXDFAQSDPCPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=CC(=N2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Thiophene, 4-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8273532.png)


![2-(Chloromethyl)-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8273542.png)



![Ethyl 3-hydroxy-3-([1,1'-biphenyl]-4yl)butanoate](/img/structure/B8273569.png)

